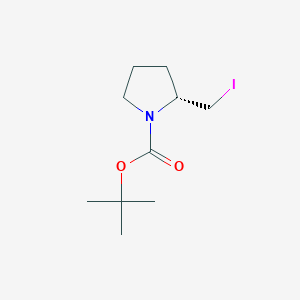
tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate: . It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and an iodomethyl group. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions starting from amino acids or other suitable precursors.
Introduction of Iodomethyl Group: The iodomethyl group is introduced through halogenation reactions, often using iodine or iodine-containing reagents.
Esterification: The carboxylate group is introduced through esterification reactions, typically using tert-butyl alcohol and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which offer advantages in terms of efficiency and scalability. Flow microreactors enable the direct and sustainable synthesis of tertiary butyl esters, including this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the iodomethyl group to other functional groups.
Reduction: Reduction reactions can reduce the iodomethyl group to a methyl group.
Substitution: Substitution reactions can replace the iodomethyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed:
Oxidation Products: Iodomethyl group can be converted to iodoform or other iodine-containing compounds.
Reduction Products: Methyl group can be formed from the reduction of the iodomethyl group.
Substitution Products: Various substituted pyrrolidines can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in biological studies to investigate the effects of iodomethyl groups on biological systems. It can also serve as a probe to study enzyme-substrate interactions.
Medicine: In medicinal chemistry, the compound can be used to develop new pharmaceuticals. Its structural features make it suitable for the design of drugs targeting specific biological pathways.
Industry: The compound finds applications in the chemical industry, particularly in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate exerts its effects depends on the specific context in which it is used. In biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The molecular targets and pathways involved would vary based on the application and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
Tert-butyl (2R)-2-(fluoromethyl)pyrrolidine-1-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: Tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to other halogenated analogs. This reactivity can be leveraged in various synthetic and biological applications.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCETXLFSWJGTAZ-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
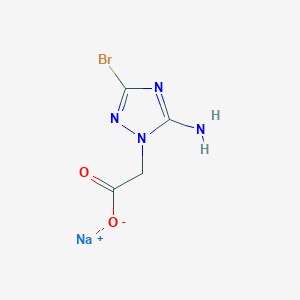
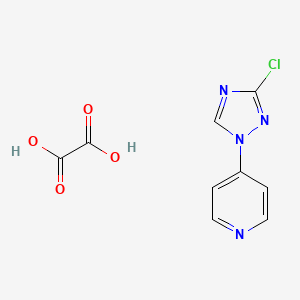
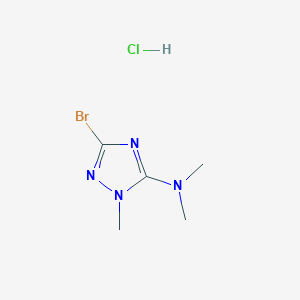
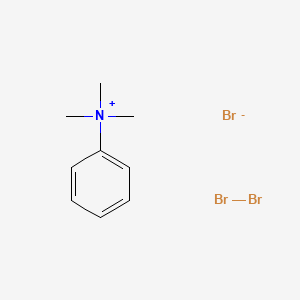
![n-Methyl-1-(1h-pyrrolo[2,3-b]pyridin-3-yl)methanamine oxalate](/img/structure/B8052363.png)
![(1R)-2-phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B8052371.png)
![tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B8052375.png)
![Benzenamine, N-[3-(phenylamino)-2-propenylidene]-, hydrochloride](/img/structure/B8052386.png)
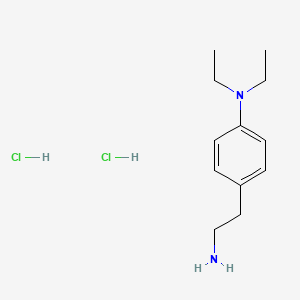
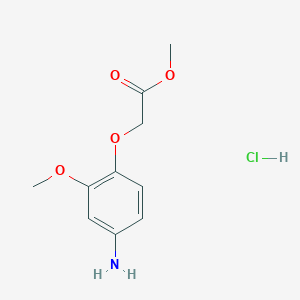
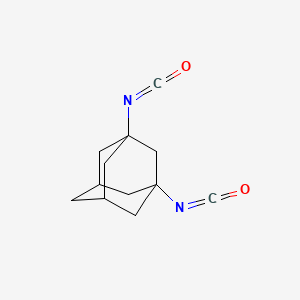
![t-Butyl N-[(2z)-2-(2,6-difluorophenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B8052416.png)
![tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B8052422.png)
![7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B8052423.png)
